3-(3-methylbutyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
CAS No.: 731827-19-3
Cat. No.: VC8472347
Molecular Formula: C15H16N2OS3
Molecular Weight: 336.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 731827-19-3 |
|---|---|
| Molecular Formula | C15H16N2OS3 |
| Molecular Weight | 336.5 g/mol |
| IUPAC Name | 3-(3-methylbutyl)-2-sulfanylidene-5-thiophen-2-yl-1H-thieno[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C15H16N2OS3/c1-9(2)5-6-17-14(18)12-10(11-4-3-7-20-11)8-21-13(12)16-15(17)19/h3-4,7-9H,5-6H2,1-2H3,(H,16,19) |
| Standard InChI Key | JWSABAQZQJSWGW-UHFFFAOYSA-N |
| SMILES | CC(C)CCN1C(=O)C2=C(NC1=S)SC=C2C3=CC=CS3 |
| Canonical SMILES | CC(C)CCN1C(=O)C2=C(NC1=S)SC=C2C3=CC=CS3 |
Introduction
The compound 3-(3-methylbutyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS Number: 731827-19-3) is a heterocyclic organic molecule with potential applications in medicinal chemistry and material science. Its structure incorporates a thieno[2,3-d]pyrimidinone core functionalized with a thiophene ring, a sulfanyl group, and a 3-methylbutyl side chain. This compound belongs to the class of thienopyrimidines, known for their versatile biological activities.
Synthesis and Characterization
The synthesis of 3-(3-methylbutyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from commercially available precursors. The key steps include:
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Formation of the Thienopyrimidinone Core:
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Cyclization reactions involving thiophene derivatives and urea or thiourea under acidic or basic conditions.
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Functionalization:
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Introduction of the sulfanyl group via substitution reactions.
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Attachment of the 3-methylbutyl side chain through alkylation.
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Characterization techniques include:
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Nuclear Magnetic Resonance (NMR): Confirms the chemical environment of hydrogen and carbon atoms.
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Mass Spectrometry (MS): Provides molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Identifies functional groups like sulfanyl (-SH) and heteroaromatic rings.
Biological Activities
Thienopyrimidine derivatives are widely studied for their pharmacological properties. Although specific data on 3-(3-methylbutyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is limited, structurally related compounds exhibit:
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Anti-inflammatory Activity:
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Potential inhibition of enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammation pathways.
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Antimicrobial Properties:
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Activity against bacterial and fungal strains due to the presence of sulfur-containing groups.
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Anticancer Potential:
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Interaction with DNA or enzymes critical for cell proliferation.
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These activities make it a promising candidate for drug discovery programs.
Applications
The compound serves as a versatile scaffold in medicinal chemistry due to its heterocyclic framework and modifiable functional groups. Potential applications include:
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Drug Development:
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As a lead compound for anti-inflammatory or antimicrobial agents.
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Material Science:
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Use in organic semiconductors due to its aromaticity and electronic properties.
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Research Findings
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